Borinic acid, ethenyl(3-fluorophenyl)-
Description
Introduction to Borinic Acid Derivatives
Borinic acids, characterized by the general formula $$ \text{R}_2\text{BOH} $$, are organoboron compounds where two organic substituents are bonded to a boron atom alongside a hydroxyl group. Their reactivity and stability are heavily influenced by the electronic and steric properties of these substituents. Ethenyl(3-fluorophenyl)borinic acid, with its ethenyl and fluorinated aryl groups, exemplifies how structural modifications can tailor borinic acids for specific applications in catalysis, materials science, and medicinal chemistry.
Nomenclature and Structural Characteristics of Ethenyl(3-fluorophenyl)borinic Acid
The IUPAC nomenclature for borinic acids follows systematic rules to describe their molecular structure. For ethenyl(3-fluorophenyl)borinic acid, the name derives from the parent borinic acid ($$ \text{H}2\text{BOH} $$), with the two hydrogen atoms replaced by an ethenyl group ($$ \text{CH}2=\text{CH}- $$) and a 3-fluorophenyl moiety ($$ \text{C}6\text{H}4\text{F}- $$). The compound’s formal name is ethenyl(3-fluorophenyl)borinic acid , while its chemical formula is $$ \text{C}8\text{H}7\text{BFO} $$.
Structural Features
The molecule’s boron center adopts a trigonal planar geometry, with bond angles of approximately 120° between the ethenyl, 3-fluorophenyl, and hydroxyl groups. The fluorine atom at the meta position of the phenyl ring introduces strong electron-withdrawing effects, increasing the boron atom’s electrophilicity. This enhances the compound’s reactivity in nucleophilic substitutions and transition-metal-catalyzed couplings.
Table 1: Key Structural Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | $$ \text{C}8\text{H}7\text{BFO} $$ |
| Boron Hybridization | $$ sp^2 $$ |
| Fluorine Position | Meta on phenyl ring |
| Bond Angles (B-Centered) | ~120° |
The ethenyl group contributes to the compound’s ability to participate in conjugate addition reactions, while the fluorine atom stabilizes the boron center through inductive effects, reducing hydrolysis susceptibility compared to non-fluorinated analogs.
Historical Development of Borinic Acid Chemistry
The chemistry of borinic acids has evolved alongside broader advancements in organoboron research. Early work on boron-containing compounds dates to the 19th century, with Edward Frankland’s 1860 synthesis of ethylboronic acid marking a foundational milestone. However, borinic acids gained prominence later, as their synthetic utility in forming carbon-boron bonds became apparent.
Key Milestones
- 1950s–1970s : Development of coupling reactions, such as the Suzuki-Miyaura reaction, highlighted the role of boronic acids as intermediates. Borinic acids were initially studied as side products but later recognized for their unique reactivity.
- 1990s : Advances in catalysis led to the use of borinic acids in asymmetric synthesis, particularly in the formation of chiral alcohols and amines via borinate intermediates.
- 2010s–Present : Fluorinated borinic acids, including ethenyl(3-fluorophenyl) derivatives, emerged as tools for probing biological systems due to their enhanced stability
Properties
CAS No. |
871817-29-7 |
|---|---|
Molecular Formula |
C8H8BFO |
Molecular Weight |
149.96 g/mol |
IUPAC Name |
ethenyl-(3-fluorophenyl)borinic acid |
InChI |
InChI=1S/C8H8BFO/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6,11H,1H2 |
InChI Key |
BNVVMTWQTHBCCH-UHFFFAOYSA-N |
Canonical SMILES |
B(C=C)(C1=CC(=CC=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Addition of Organometallic Reagents
One common method for synthesizing borinic acids is through the addition of organometallic reagents to boranes. This process typically involves:
Starting Materials : Boranes (e.g., B(OR)3) and organometallic compounds such as Grignard reagents or organolithiums.
Procedure : The organometallic reagent is added to a solution of the borane in an inert solvent (e.g., THF or ether) under controlled temperatures.
Reaction Conditions : The reaction is usually conducted at elevated temperatures (around 70°C) for several hours.
Workup : After the reaction, the mixture is quenched with an aqueous acid (e.g., HCl) and extracted with organic solvents to isolate the borinic acid.
Specific Synthesis Pathways
Several specific synthetic routes have been documented for preparing borinic acid, ethenyl(3-fluorophenyl)-. Below are detailed methodologies based on recent studies.
Synthesis Using Diisopropylaminoborane
This method utilizes diisopropylaminoborane as a key reagent:
Step 1 : A suspension of magnesium in THF is prepared, followed by the addition of diisopropylaminoborane.
Step 2 : An aryl bromide (specifically 3-fluoroethenyl bromide) is introduced into the mixture.
Step 3 : The reaction mixture is heated to 70°C for about 20 hours.
Step 4 : Upon completion, the reaction is quenched with aqueous HCl, followed by extraction with diethyl ether.
Step 5 : The organic phase is dried and concentrated to yield crude borinic acid.
Hydrolysis of Boronic Esters
Another effective method involves hydrolyzing boronic esters:
Step 1 : A suitable boronic ester is reacted with water in the presence of a base (e.g., sodium hydroxide).
Step 2 : The reaction conditions are maintained at moderate temperatures (around room temperature).
Step 3 : The product is isolated through standard workup procedures involving extraction and drying.
Yield and Purification
The yields from these methods can vary significantly based on reaction conditions and purification techniques employed:
| Method | Yield (%) | Comments |
|---|---|---|
| Diisopropylaminoborane route | ~70% | High purity achievable via careful workup |
| Hydrolysis of boronic esters | ~60% | Dependent on ester stability |
Purification often involves recrystallization or chromatography techniques to ensure high purity levels necessary for further applications.
Chemical Reactions Analysis
Types of Reactions: Borinic acid, ethenyl(3-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the borinic acid to boranes.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed.
Major Products:
Oxidation: Boronic acids and borates.
Reduction: Boranes.
Substitution: Various substituted ethenyl derivatives.
Scientific Research Applications
Chemistry: Borinic acid, ethenyl(3-fluorophenyl)- is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It serves as a building block for the synthesis of complex organic molecules .
Biology: In biological research, borinic acid derivatives are explored for their potential as enzyme inhibitors and molecular probes. The ethenyl(3-fluorophenyl) group enhances the compound’s binding affinity to specific biological targets .
Medicine: The compound is investigated for its potential therapeutic applications, including as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising candidate for drug development .
Industry: In the industrial sector, borinic acid, ethenyl(3-fluorophenyl)- is used in the production of advanced materials, such as polymers and optoelectronic devices. Its unique chemical properties contribute to the development of high-performance materials .
Mechanism of Action
The mechanism of action of borinic acid, ethenyl(3-fluorophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s boron atom forms reversible covalent bonds with hydroxyl and amino groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts key biochemical pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Reactivity Toward Hydrogen Peroxide
Borinic acids generally exhibit faster oxidation kinetics than boronic acids. For example, phenylborinic acid oxidizes to phenol and phenylboronic acid in <2 minutes with H₂O₂, while phenylboronic acid requires 2 hours under identical conditions . This enhanced reactivity is attributed to the lower electron density at boron in borinic acids, which facilitates nucleophilic attack by H₂O₂.
Table 1: Oxidation Kinetics of Borinic vs. Boronic Acids
| Compound | Oxidation Time (H₂O₂, pH 7.4) | Products Formed | Reference |
|---|---|---|---|
| Phenylborinic acid | 2 minutes | Phenol, phenylboronic acid | |
| Phenylboronic acid | 2 hours | Phenol |
Binding Affinity for Diols
Borinic acids show higher association constants (Ka) for diols than boronic acids. For instance, diphenylborinic acid binds catechol with a Ka ~10× greater than diphenylboronic acid . The 3-fluorophenyl group in the target compound may enhance binding through fluorine’s inductive effects, increasing boron’s electrophilicity and improving interactions with electron-rich substrates like diols.
Table 2: Association Constants (Ka) for Diol Binding
| Compound | Substrate | Ka (M⁻¹) | Reference |
|---|---|---|---|
| Diphenylborinic acid | Catechol | ~1,000 | |
| Diphenylboronic acid | Catechol | ~100 |
Catalytic Efficiency
Borinic acids outperform boronic acids in catalysis due to their tunable steric and electronic profiles. For example, borinic acids catalyze peptide bond formation with higher efficiency, achieving dipeptide synthesis in good yields without racemization . The ethenyl group in the target compound could provide π-conjugation, stabilizing transition states in catalytic cycles.
Substituent Effects
Electron-withdrawing groups (e.g., fluorine) on borinic acids reduce binding affinity for substrates like Alizarin Red S but improve thermoresponsive properties in polymers . The 3-fluorophenyl group in the target compound may similarly balance steric hindrance and electronic effects, optimizing its utility in sensing or catalysis.
Table 4: Substituent Impact on Borinic Acid Polymers
| Substituent | Thermoresponsive Behavior | Binding Affinity (Alizarin Red S) | Reference |
|---|---|---|---|
| Phenyl | Moderate | High | |
| Bulky Alkyl | Enhanced | Reduced |
Structural and Electronic Properties
Borinic acids have less positively charged boron atoms than boronic acids (NPA charges: ~+1.1 vs. ~+1.5) and shorter B–O bond lengths, enhancing their Lewis acidity . The fluorine atom in ethenyl(3-fluorophenyl)-borinic acid may further polarize the B–O bond, increasing reactivity toward nucleophiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
